5-aminopentanoic Acid Hydrate
Overview
Description
It is a methylene homologue of γ-aminobutyric acid (GABA) and acts as a weak GABA agonist . The compound is often used in research due to its structural similarity to other biologically significant amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-aminopentanoic acid can be synthesized through various methods. One common approach involves the reductive amination of 5-oxopentanoic acid with ammonia in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the hydrogenation of 5-cyanopentanoic acid using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 5-aminopentanoic acid typically involves the catalytic hydrogenation of 5-cyanopentanoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-aminopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-oxopentanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 5-aminopentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: 5-oxopentanoic acid.
Reduction: 5-aminopentanol.
Substitution: Depending on the nucleophile, various substituted pentanoic acids.
Scientific Research Applications
5-aminopentanoic acid hydrate has several applications in scientific research:
Mechanism of Action
5-aminopentanoic acid hydrate exerts its effects primarily by acting as a weak agonist of the GABA receptor. It binds to the GABA receptor, mimicking the action of GABA, and modulates the inhibitory neurotransmission in the central nervous system. This interaction can influence various physiological processes, including muscle relaxation and anxiety reduction .
Comparison with Similar Compounds
Similar Compounds
γ-aminobutyric acid (GABA): A neurotransmitter that plays a key role in inhibitory neurotransmission.
β-alanine: An amino acid that is a precursor to carnosine, which buffers muscle pH during high-intensity exercise.
4-aminobutanoic acid: Another homologue of GABA with similar biological activity.
Uniqueness
5-aminopentanoic acid hydrate is unique due to its δ-amino acid structure, which provides distinct chemical and biological properties compared to its homologues. Its longer carbon chain compared to GABA and β-alanine allows for different interactions and applications in research and industry .
Properties
IUPAC Name |
5-aminopentanoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIXMUKZJOMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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